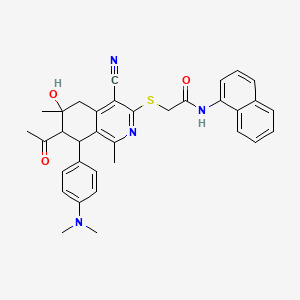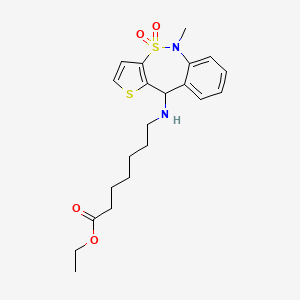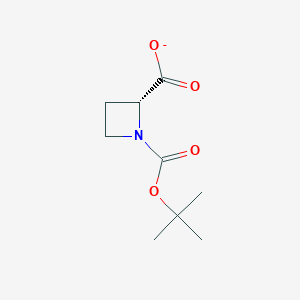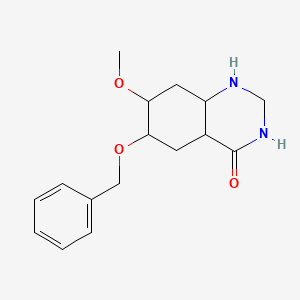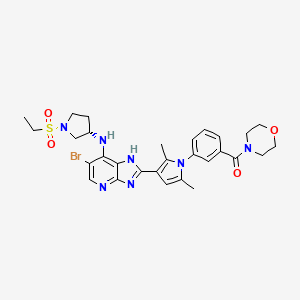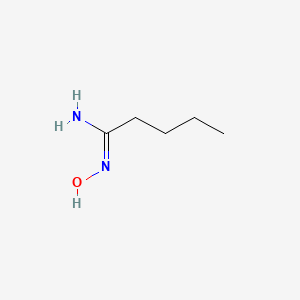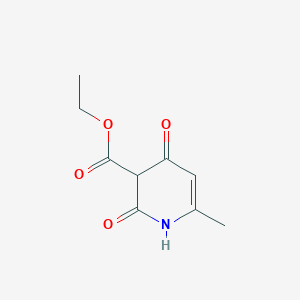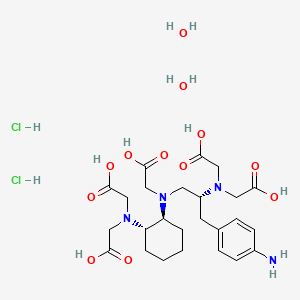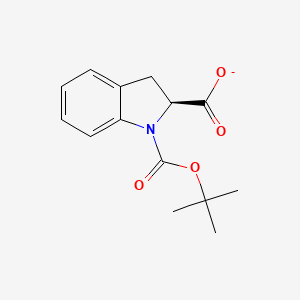
1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-indoline-2-carboxylic acid is a derivative of indoline, a bicyclic organic compound containing a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indoline ring. This protecting group is commonly used in organic synthesis to protect amines from unwanted reactions. Boc-L-indoline-2-carboxylic acid is widely used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-indoline-2-carboxylic acid typically involves the protection of the indoline nitrogen with a Boc group, followed by carboxylation at the 2-position of the indoline ring. One common method involves the reaction of indoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-indoline. This intermediate is then carboxylated using carbon dioxide or a carboxylating agent under suitable conditions to yield Boc-L-indoline-2-carboxylic acid .
Industrial Production Methods: In an industrial setting, the production of Boc-L-indoline-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity Boc-L-indoline-2-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: Boc-L-indoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indoline-2-methanol or indoline-2-aldehyde.
Substitution: Halogenated or nitrated indoline derivatives.
Scientific Research Applications
Boc-L-indoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is utilized in the synthesis of peptide-based drugs and as a precursor for bioactive molecules.
Medicine: Boc-L-indoline-2-carboxylic acid derivatives have shown potential as therapeutic agents for various diseases, including cancer and viral infections.
Industry: The compound is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Boc-L-indoline-2-carboxylic acid and its derivatives depends on the specific application. In peptide synthesis, the Boc group protects the amine functionality, allowing selective reactions at other sites. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amine. In medicinal chemistry, Boc-L-indoline-2-carboxylic acid derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways involved vary depending on the structure and function of the derivative .
Comparison with Similar Compounds
Indoline-2-carboxylic acid: Lacks the Boc protecting group, making it less stable in certain reactions.
Indole-2-carboxylic acid: Contains an indole ring instead of an indoline ring, leading to different reactivity and applications.
Boc-indoline: Similar structure but lacks the carboxylic acid group, limiting its use in certain synthetic applications
Uniqueness: Boc-L-indoline-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functionality. This combination provides stability and versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H16NO4- |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1 |
InChI Key |
QONNUMLEACJFME-NSHDSACASA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


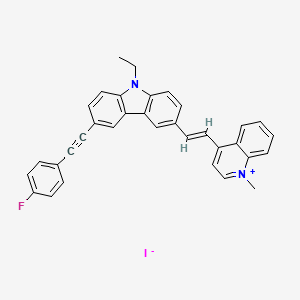
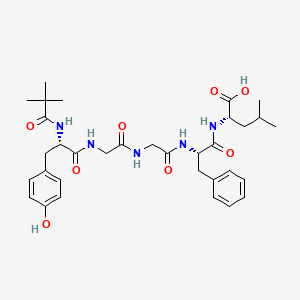
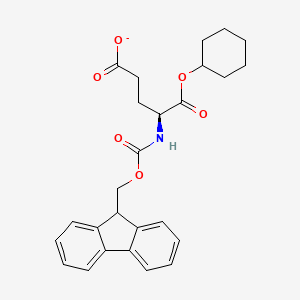
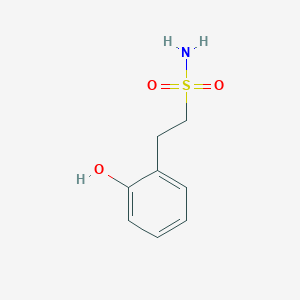
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
